molecular formula C16H18BrNO2 B5847628 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide

2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide

Cat. No.: B5847628
M. Wt: 336.22 g/mol
InChI Key: BPACWPDBQBJTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide is a synthetic organic compound characterized by the presence of a bromine atom, a methoxy group, and an isopropylacetamide moiety attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide typically involves multiple steps:

    Bromination: The starting material, 2-methoxy-1-naphthalene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Acylation: The brominated intermediate is then subjected to acylation with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Isopropylation: Finally, the acetamide derivative is treated with isopropylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(6-bromo-2-formyl-1-naphthyl)-N-isopropylacetamide or 2-(6-bromo-2-carboxy-1-naphthyl)-N-isopropylacetamide.

    Reduction: Formation of 2-(2-methoxy-1-naphthyl)-N-isopropylacetamide.

    Substitution: Formation of 2-(6-substituted-2-methoxy-1-naphthyl)-N-isopropylacetamide derivatives.

Scientific Research Applications

2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-bromo-2-methoxy-1-naphthyl)acetonitrile
  • 2-(6-bromo-2-methoxy-1-naphthyl)acetic acid
  • 2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide

Uniqueness

2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide is unique due to the presence of the isopropylacetamide moiety, which can impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-10(2)18-16(19)9-14-13-6-5-12(17)8-11(13)4-7-15(14)20-3/h4-8,10H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPACWPDBQBJTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=C(C=CC2=C1C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.